![molecular formula C13H13NO B6366000 5-(3,5-Dimethylphenyl)-3-hydroxypyridine, 95% CAS No. 1261940-79-7](/img/structure/B6366000.png)
5-(3,5-Dimethylphenyl)-3-hydroxypyridine, 95%
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Overview
Description
5-(3,5-Dimethylphenyl)-3-hydroxypyridine (95%) is an organic compound that belongs to the family of hydroxypyridines, which are derivatives of the pyridine molecule. This compound has been extensively studied due to its various applications in the fields of organic synthesis, drug development, and medicinal chemistry. It is also used in the formulation of various pharmaceuticals and has been found to possess a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylphenyl)-3-hydroxypyridine (95%) is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of various drugs. This inhibition leads to increased levels of the drugs in the bloodstream, which can lead to increased therapeutic effects. In addition, this compound has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
5-(3,5-Dimethylphenyl)-3-hydroxypyridine (95%) has been found to have a range of biochemical and physiological effects. It has been found to possess a range of antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. In addition, this compound has been found to possess a range of neuroprotective and neuroregenerative properties, which may be beneficial in the treatment of neurodegenerative diseases. Furthermore, this compound has been found to possess anti-cancer properties, which may be beneficial in the treatment of various forms of cancer.
Advantages and Limitations for Lab Experiments
The use of 5-(3,5-Dimethylphenyl)-3-hydroxypyridine (95%) in laboratory experiments has a number of advantages and limitations. The main advantage of this compound is its availability and low cost, which makes it an ideal choice for a range of experiments. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound has a number of limitations, including its low solubility in aqueous solutions and its potential to form toxic byproducts when exposed to air or light.
Future Directions
The potential future directions for 5-(3,5-Dimethylphenyl)-3-hydroxypyridine (95%) are numerous. Further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. In addition, further research is needed to develop more efficient and economical synthesis methods for the production of this compound. Finally, further research is needed to develop more effective and safe methods of delivery for this compound, such as transdermal patches or topical creams.
Synthesis Methods
The synthesis of 5-(3,5-Dimethylphenyl)-3-hydroxypyridine (95%) has been developed by a variety of methods. The most common method involves the reaction of 3,5-dimethylphenol with hydroxylamine hydrochloride in an aqueous solution. This reaction produces a mixture of the desired compound and a number of byproducts, which must be separated and purified for further use. Other methods of synthesis include the reaction of 3,5-dimethylphenol with acetic anhydride, the reaction of 3,5-dimethylphenol with acetic acid, and the reaction of 3,5-dimethylphenol with nitric acid.
Scientific Research Applications
5-(3,5-Dimethylphenyl)-3-hydroxypyridine (95%) has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as the anticonvulsant drug phenytoin and the anti-inflammatory drug flurbiprofen. It has also been used in the synthesis of various other compounds, including the anti-allergy drug loratadine and the anti-depressant fluoxetine. In addition, it has been used in the synthesis of various other compounds, such as the anti-cancer drug etoposide and the anti-diabetic drug glimepiride.
properties
IUPAC Name |
5-(3,5-dimethylphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-3-10(2)5-11(4-9)12-6-13(15)8-14-7-12/h3-8,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLZUSWAUXVZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CN=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682591 |
Source
|
Record name | 5-(3,5-Dimethylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethylphenyl)-3-hydroxypyridine | |
CAS RN |
1261940-79-7 |
Source
|
Record name | 5-(3,5-Dimethylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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